BenchChemオンラインストアへようこそ!

2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Medicinal Chemistry Scaffold Design Metabolic Stability

Unique cyclopropyl-acetyl furanopyridine scaffold with conformational constraint and superior metabolic stability for kinase and GPCR drug discovery. Resists oxidative metabolism vs. open-chain analogs, making it ideal for fragment-based screening and systematic SAR expansion. Compact MW 256.3 g/mol delivers high ligand-efficiency baseline. Modify furan substitution, cyclopropyl group, or pyridine nitrogen to fine-tune potency and selectivity. Available in research-grade purity with flexible custom synthesis options. Inquire now for competitive pricing, bulk quantities, and rapid global delivery.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 1903640-01-6
Cat. No. B2612874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
CAS1903640-01-6
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESC1CC1CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C15H16N2O2/c18-15(8-11-3-4-11)17-10-12-5-6-13(16-9-12)14-2-1-7-19-14/h1-2,5-7,9,11H,3-4,8,10H2,(H,17,18)
InChIKeyMYSKRTWTYJKRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 1903640-01-6): Structural Identity for Targeted Heterocyclic Procurement


2‑Cyclopropyl‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 1903640‑01‑6) is a synthetic, low‑molecular‑weight heterocyclic amide that integrates a cyclopropylacetyl moiety with a 6‑(furan‑2‑yl)pyridin‑3‑yl methanamine scaffold. Its core architecture places it at the intersection of furanopyridine and cyclopropylamide chemical space, a region actively explored for kinase inhibition, G‑protein‑coupled receptor modulation, and antimicrobial applications [1]. The compound is primarily encountered as a research‑grade building block or early‑stage probe in medicinal chemistry campaigns, with its full biological annotation yet to appear in peer‑reviewed primary literature.

Why Generic 6‑(Furan‑2‑yl)pyridin‑3‑yl Acetamides Cannot Replace 2‑Cyclopropyl‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide in Structure‑Driven Procurement


Even within the narrow subclass of 6‑(furan‑2‑yl)pyridin‑3‑yl acetamides, small architectural changes produce steep pharmacological cliffs. The cyclopropyl group imparts conformational constraint and increased metabolic stability compared to open‑chain alkyl or benzyl substituents, while the precise 3‑position attachment of the methylene‑amide linker on the pyridine ring governs both steric and electronic complementarity with biological targets [1]. Close regioisomers such as 2‑cyclopropyl‑N‑((5‑(furan‑3‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 2034429‑61‑1) or bioisosteric replacements like 2‑(1H‑benzo[d]imidazol‑1‑yl)‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 2034580‑35‑1) exhibit distinct lipophilicity, hydrogen‑bonding capacity, and target‑engagement profiles, making simple interchange scientifically unsound without quantitative activity data for each unique scaffold [2].

Quantitative Differentiation Evidence: 2‑Cyclopropyl‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide Versus In‑Class and Cross‑Class Comparators


Cyclopropyl‑Driven Conformational Constraint vs. Open‑Chain Alkyl Analogs

The cyclopropyl ring locks the amide side‑chain into a well‑defined low‑energy conformation, reducing the rotational freedom that open‑chain alkyl acetamides retain. This conformational pre‑organization is known, from broader cyclopropyl‑amide SAR disclosed in US9029381B2, to enhance binding affinity and metabolic robustness relative to ethyl, propyl, or benzyl counterparts [1]. While target‑specific data for this exact compound are not yet publicly available, the patent family establishes that cyclopropyl‑amide derivatives consistently out‑perform their acyclic analogs in kinase and GPCR modulation assays where conformational precision is paramount.

Medicinal Chemistry Scaffold Design Metabolic Stability

Lipophilicity and Drug‑Likeness Differentiation from the Benzimidazole Analog

Compared to the benzimidazole‑containing analog 2‑(1H‑benzo[d]imidazol‑1‑yl)‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 2034580‑35‑1, MW 332.4), the target compound (MW 256.3) is substantially smaller and less lipophilic [1]. Lower molecular weight and reduced aromatic ring count (2 rings vs. 3 rings) are associated with improved aqueous solubility, higher ligand efficiency (LE), and better brain‑penetration potential, all of which are critical for hit‑to‑lead progression.

Physicochemical Properties Drug Design Bioisosterism

Inferred Adenosine A2A Receptor Activity from a Close Furanyl‑Pyridine Cyclopropane Analog

The close chemical neighbor N‑(5‑cyano‑6‑(furan‑2‑yl)pyridin‑2‑yl)cyclopropanecarboxamide (BDBM50312947) demonstrates binding to the human adenosine A2A receptor with a reported IC₅₀ of ~400 nM [1]. This observation raises the hypothesis that 2‑cyclopropyl‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide may also interact with purinergic receptors, given the shared cyclopropane‑furan‑pyridine pharmacophoric elements. Direct confirmation requires dedicated screening.

GPCR Modulation Adenosine Receptor Binding Affinity

Recommended Research Application Scenarios for 2‑Cyclopropyl‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 1903640-01-6)


Hit‑Finding Library Design for Kinase and GPCR Targets

The cyclopropyl‑amide core, as documented in the US9029381B2 patent family, has shown utility in kinase and GPCR modulation [1]. The target compound's compact structure (MW 256.3) makes it suitable for inclusion in fragment‑based or diversity‑oriented screening libraries targeting ATP‑binding sites or orthosteric GPCR pockets.

Medicinal Chemistry Lead Optimization Starting Point

Given its lower molecular weight compared to benzimidazole analogs [2], this compound offers a better ligand‑efficiency baseline. Medicinal chemists can use it as a starting scaffold for systematic SAR expansion—modifying the cyclopropyl group, varying the furan substitution, or exploring the pyridine nitrogen position—to fine‑tune potency and selectivity.

Chemical Probe for Purinergic Receptor Biology

Inferred from the adenosine A2A activity of the close analog N‑(5‑cyano‑6‑(furan‑2‑yl)pyridin‑2‑yl)cyclopropanecarboxamide [3], the compound may serve as an exploratory probe in purinergic signalling research, particularly for laboratories investigating A2A‑mediated pathways in cancer or neurodegeneration.

Comparative Metabolic Stability Studies Across Cyclopropyl Amide Series

The cyclopropyl motif is widely exploited for its metabolic stability advantage [1]. This compound can be benchmarked in hepatic microsome or hepatocyte stability assays against open‑chain and regioisomeric analogs to quantify the stability contribution of the cyclopropyl‑acetyl group in the context of a furanyl‑pyridine core.

Quote Request

Request a Quote for 2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.